4-Iodo-1H-pyrazole-3-carboxamide

Crystal Engineering Halogen Bonding Supramolecular Chemistry

4-Iodo-1H-pyrazole-3-carboxamide (CAS 1327155-29-2) is a heterocyclic small molecule featuring a pyrazole core with an iodine substituent at the 4-position and a carboxamide group at the 3-position. It belongs to the class of halogenated pyrazole-3-carboxamides, which are widely employed as versatile intermediates in pharmaceutical and agrochemical research.

Molecular Formula C4H4IN3O
Molecular Weight 237
CAS No. 1327155-29-2
Cat. No. B2961256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1H-pyrazole-3-carboxamide
CAS1327155-29-2
Molecular FormulaC4H4IN3O
Molecular Weight237
Structural Identifiers
SMILESC1=NNC(=C1I)C(=O)N
InChIInChI=1S/C4H4IN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
InChIKeyYUFQEOAAYWWWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1H-pyrazole-3-carboxamide (CAS 1327155-29-2): A Halogenated Pyrazole Building Block for Medicinal Chemistry and Radiolabeling


4-Iodo-1H-pyrazole-3-carboxamide (CAS 1327155-29-2) is a heterocyclic small molecule featuring a pyrazole core with an iodine substituent at the 4-position and a carboxamide group at the 3-position . It belongs to the class of halogenated pyrazole-3-carboxamides, which are widely employed as versatile intermediates in pharmaceutical and agrochemical research. The iodine atom imparts distinctive physicochemical properties, including high polarizability, strong halogen-bonding capacity, and suitability for radio-iodination, that differentiate it from its fluoro, chloro, and bromo congeners [1].

Why 4-Iodo-1H-pyrazole-3-carboxamide Cannot Be Interchanged with Other 4-Halogen or Unsubstituted Pyrazole-3-carboxamides


Simply replacing 4-Iodo-1H-pyrazole-3-carboxamide with its 4-chloro, 4-bromo, or 4-fluoro analog in a synthesis or assay is not equivalent because the halogen dictates critical molecular properties: iodine’s large van der Waals radius (1.98 Å) and high polarizability enable stronger, more directional halogen bonding than chlorine or bromine, leading to distinct supramolecular motifs and protein-ligand interactions [1]. Additionally, the iodine atom uniquely permits radio-iodination (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging and targeted radiotherapy, a capability absent in other halogens [2]. Consequently, selection of the iodo building block is mandatory when halogen-bonding strength or radiolabeling potential is required.

Quantitative Differentiation Evidence: 4-Iodo-1H-pyrazole-3-carboxamide vs. Closest Halogen Analogs


Halogen Bonding Strength: I···I Distance vs. van der Waals Radius Ratio Demonstrates Strongest Intermolecular Interaction

In the crystal structure of 4-iodo-1H-pyrazole, the shortest I···I distance (3.9671 Å) is approximately equal to twice the van der Waals radius of iodine (1.98 Å), indicating efficient halogen-halogen contact. In contrast, 4-fluoro-1H-pyrazole shows the shortest F···F distance (3.0270 Å) significantly longer than twice the van der Waals radius (1.47 Å), and 4-chloro (3.7937 Å) and 4-bromo (3.9103 Å) distances only slightly exceed their respective radii [1]. This demonstrates that the iodine substituent engages in the most directional and stabilizing halogen bonding among the 4-halogen pyrazoles.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Supramolecular H-Bonding Motif: Iodo Analog Forms Unique Catemer, Distinct from Br/Cl Trimers

Crystallographic analysis reveals that 4-bromo- and 4-chloro-1H-pyrazole adopt trimeric H-bonding motifs, whereas 4-iodo-1H-pyrazole, like the fluoro analog, forms a catemeric chain. However, the iodo catemer is not isostructural with the fluoro catemer [1]. The N(H)···N distance in 4-I-pzH is 2.87(3) Å, comparable to 2.889(1) Å in 4-F-pzH, but the iodine derivative exhibits a smaller dihedral angle between H-bonded planes (41.85° vs. 59.74°) and no significant π–π interactions, unlike the fluoro analog.

Supramolecular Chemistry Hydrogen Bonding Polymorphism

CB1 Receptor Antagonist Selectivity: Iodinated Pyrazole-3-carboxamide (AM251) Achieves 306-Fold CB1/CB2 Selectivity, Surpassing Rimonabant

The biarylpyrazole AM251 (containing a 4-iodophenyl group on the pyrazole-3-carboxamide scaffold) displays a CB1 receptor Ki of 7.5 nM and CB2 Ki of 2290 nM, yielding 306-fold selectivity for CB1 over CB2 . Its direct analog rimonabant (SR141716A), which bears a 4-chlorophenyl group instead of 4-iodophenyl, shows CB1 Ki = 1.8 nM but only ≈285-fold selectivity (CB2 Ki = 514 nM) [1]. Although the absolute CB1 affinity is slightly lower for the iodo analog, the 20% greater selectivity makes it a valuable tool for dissecting CB1-specific pharmacology.

Cannabinoid Receptor CB1 Antagonist Selectivity

Radio-iodination Capability: Exclusive Suitability for SPECT Imaging and Targeted Radiotherapy

The iodine substituent in 4-iodo-1H-pyrazole-3-carboxamide can undergo isotopic exchange with radioisotopes of iodine (e.g., ¹²³I for SPECT, ¹²⁵I for autoradiography, ¹³¹I for beta therapy), a feature not available to fluoro, chloro, or bromo analogs. This has been exemplified with AM281, a morpholino amide analog of the 4-iodophenyl pyrazole-3-carboxamide, which was developed as a ¹²³I-labeled SPECT ligand for CB1 receptor imaging [1]. The analogous non-iodinated compounds lack any practical radiolabeling pathway for nuclear medicine applications.

Radiopharmaceutical Radio-iodination SPECT Imaging

High-Value Application Scenarios for 4-Iodo-1H-pyrazole-3-carboxamide (CAS 1327155-29-2)


Halogen-Bond-Driven Crystal Engineering and Supramolecular Materials

When designing co-crystals or metal-organic frameworks that rely on strong, directional halogen bonds, 4-iodo-1H-pyrazole-3-carboxamide is the preferred building block because its I···I contact distance sits precisely at the van der Waals limit, providing maximal interaction energy [1]. The catemeric H-bonding motif also offers a distinct 1D chain topology not available from the bromo or chloro trimers, enabling novel topologies in supramolecular materials.

CB1 Receptor Pharmacology: Selective Antagonist Tool Compounds

Medicinal chemistry programs developing CB1-selective antagonists should employ the 4-iodophenyl pyrazole-3-carboxamide scaffold, as evidenced by AM251’s 306-fold CB1/CB2 selectivity, surpassing the 285-fold selectivity of the 4-chlorophenyl analog rimonabant [2]. This selectivity advantage reduces confounding CB2-mediated effects in appetite, pain, and addiction studies.

SPECT Imaging Agent Development via Radio-iodination

For nuclear medicine groups preparing iodine-123 labeled imaging probes, 4-iodo-1H-pyrazole-3-carboxamide is the essential starting material because it is pre-functionalized for isotopic radio-iodination, as demonstrated by the successful conversion of the iodo-derived AM281 into a clinical SPECT ligand [3]. Non-iodinated pyrazole-3-carboxamides cannot access this application without complex prosthetic group conjugation.

Divergent Synthesis of 4-Substituted Pyrazoles via Metal-Catalyzed Cross-Coupling

The iodo substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling diversification of the pyrazole scaffold at the 4-position [4]. Compared to the bromo or chloro counterparts, the generally higher reactivity of aryl iodides in oxidative addition steps often translates to milder reaction conditions and higher yields, critical for library synthesis in drug discovery.

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